Distinct Mass Shift Enables Baseline MS Resolution from Unlabeled Analyte
The deuterium labeling of rac 8,14-Dihydroxy Efavirenz-d4 introduces a mass shift of +4.03 Da relative to the unlabeled analyte (rac 8,14-Dihydroxy Efavirenz). This mass difference ensures complete baseline separation in the mass spectrometer's selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) channels, preventing cross-talk and enabling accurate peak integration [1]. In contrast, using an unlabeled analog as an internal standard would result in identical precursor and product ion masses, leading to spectral overlap and quantification inaccuracies, especially at low analyte concentrations or in complex biological matrices.
| Evidence Dimension | Molecular Weight (and resultant mass-to-charge ratio) |
|---|---|
| Target Compound Data | 351.70 g/mol |
| Comparator Or Baseline | rac 8,14-Dihydroxy Efavirenz (unlabeled): 347.67 g/mol |
| Quantified Difference | +4.03 Da |
| Conditions | LC-MS/MS analysis using electrospray ionization (ESI) in positive ion mode |
Why This Matters
This mass difference is critical for avoiding crosstalk between internal standard and analyte channels, a prerequisite for meeting FDA bioanalytical method validation acceptance criteria for accuracy and precision.
- [1] PubChem. (2025). rac 8,14-Dihydroxy Efavirenz (CID 46781323). National Center for Biotechnology Information. View Source
